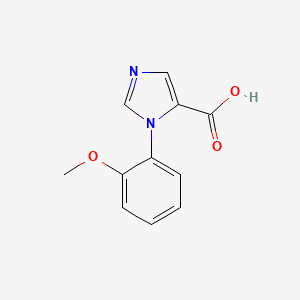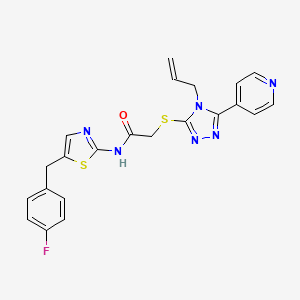
1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Descripción general
Descripción
“1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea” is a chemical compound with the molecular formula C11H18N4OS2 . It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic system containing two nitrogen atoms and one sulfur atom .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazol-2-yl urea derivatives has been reported in the literature . The process typically involves the reaction of heterocyclic amino compounds with heterocyclic isocyanato compounds .Molecular Structure Analysis
The molecular structure of “1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea” includes a cyclohexyl group, a urea group, and a 1,3,4-thiadiazol-2-yl group with an ethylsulfanyl substituent .Chemical Reactions Analysis
While specific chemical reactions involving “1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea” are not detailed in the search results, 1,3,4-thiadiazol-2-yl urea derivatives are known to exhibit reactivity due to the presence of the thiadiazole ring .Physical And Chemical Properties Analysis
The average mass of “1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea” is 286.417 Da, and its monoisotopic mass is 286.092194 Da .Aplicaciones Científicas De Investigación
Synthesis Methods and Derivatives
Synthesis Under Microwave Irradiation : Li and Chen (2008) developed a method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives, including those similar to 1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea, using microwave irradiation. This approach offered a more efficient synthesis route with satisfactory yield compared to conventional heating methods (Li & Chen, 2008).
Anticonvulsant Agent Synthesis : In a study presented by Vig et al. (2010), novel series of 1,3,4-thiadiazole derivatives were synthesized, which include urea derivatives as potential anticonvulsant agents. This research highlights the diverse biological activities of thiadiazole derivatives (Vig et al., 2010).
Biological Activities and Applications
Antidiabetic and Antibacterial Activity : Chavan and Pai (2007) investigated 1,3,4-thiadiazoles as intermediates in synthesizing urea derivatives, exploring their antidiabetic and antibacterial activities. These compounds showed marginal activity against selected microorganisms and animal models, suggesting potential therapeutic applications (Chavan & Pai, 2007).
Role in Plant Biology : Ricci and Bertoletti (2009) discussed how urea derivatives, including those similar to 1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea, exhibit cytokinin-like activity. These compounds are used in in vitro plant morphogenesis studies for regulating cell division and differentiation (Ricci & Bertoletti, 2009).
Miscellaneous Applications
Plant Growth Regulation : Research by Song Xin-jian et al. (2006) indicated that certain N-substituted phenyl ureas, related in structure to 1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea, have shown promising activity as plant growth regulators. This application broadens the potential agricultural uses of these compounds (Song Xin-jian et al., 2006).
Antiacetylcholinesterase Activity : A study by Vidaluc et al. (1995) explored the synthesis and evaluation of urea derivatives as antiacetylcholinesterase agents. Although not directly related to 1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea, this research signifies the potential of urea derivatives in therapeutic applications related to enzyme inhibition (Vidaluc et al., 1995).
Direcciones Futuras
The future directions for research on “1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea” and similar compounds could involve further investigation of their biological activities, particularly their potential as inhibitors of enzymes like AChE . This could lead to the development of new therapeutic agents for neurodegenerative diseases .
Propiedades
IUPAC Name |
1-cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS2/c1-2-17-11-15-14-10(18-11)13-9(16)12-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,12,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTHZHLZVXYRBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323777 | |
| Record name | 1-cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815680 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea | |
CAS RN |
544662-37-5 | |
| Record name | 1-cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2872442.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2872444.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2872445.png)
![3-(1,3-Benzodioxol-5-ylamino)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione](/img/structure/B2872449.png)
![ethyl (2Z)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-{[2-(trifluoromethyl)phenyl]amino}prop-2-enoate](/img/structure/B2872451.png)
![Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2872452.png)
![2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2872453.png)
![3-(4-Methoxyphenyl)-5-methyl-7-[(4-methylphenyl)amino]chromen-4-one](/img/structure/B2872454.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2872456.png)

